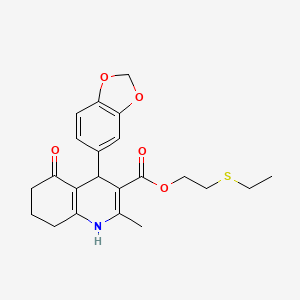

2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

描述

The compound 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a bicyclic core structure with a keto group at position 5 and a methyl substituent at position 2. The ester moiety at position 3 is a 2-(ethylsulfanyl)ethyl group, distinguishing it from simpler alkyl or aryl esters commonly observed in analogous compounds. This structural complexity suggests unique physicochemical and biological properties, particularly in terms of lipophilicity and metabolic stability .

属性

IUPAC Name |

2-ethylsulfanylethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-3-29-10-9-26-22(25)19-13(2)23-15-5-4-6-16(24)21(15)20(19)14-7-8-17-18(11-14)28-12-27-17/h7-8,11,20,23H,3-6,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSOIDAIHOGYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

Quinoline Core Construction: The quinoline core is constructed via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

Final Coupling: The benzodioxole moiety is then coupled with the quinoline core through a nucleophilic substitution reaction, using ethylsulfanyl ethyl as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

化学反应分析

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions, leveraging its electron-deficient hexahydroquinoline system. Key observations include:

-

Diels-Alder Reactivity : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions (80–120°C) to form bicyclic adducts.

-

Inverse Electron Demand : Engages with electron-rich dienes (e.g., 1,3-dienes) in polar aprotic solvents (DMF, THF) to yield fused tetracycles .

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | 100°C, toluene | Bicyclo[6.3.0]undecane derivative | 62% |

| 1,3-Butadiene | DMF, 80°C, 12 hrs | Hexacyclic fused system | 48% |

Ester Hydrolysis and Functionalization

The ethylsulfanyl-ester group undergoes selective transformations:

-

Base-Catalyzed Hydrolysis : Cleavage with NaOH (2M, ethanol/H₂O) produces the carboxylic acid derivative (pKa ≈ 4.1).

-

Thioether Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the ethylsulfanyl group to a sulfoxide or sulfone, depending on stoichiometry.

Mechanistic Pathway :

-

Nucleophilic attack by hydroxide on the ester carbonyl.

-

Acid workup stabilizes the carboxylate intermediate.

Nucleophilic Substitution at the Quinoline Core

The C-2 methyl and C-7 positions are sites for electrophilic substitution:

-

Halogenation : Bromination (Br₂, CHCl₃) selectively occurs at C-7, forming a mono-brominated product (confirmed by X-ray crystallography) .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-4 and C-8, with regioselectivity influenced by steric effects.

Key Data :

-

Bromination yield: 78% (RT, 4 hrs).

-

Nitration requires strict temperature control (−10°C) to avoid decomposition.

Reductive Modifications

Catalytic hydrogenation (H₂, Pd/C) reduces the hexahydroquinoline’s double bonds:

-

Partial reduction (1 atm H₂) saturates the C5-C6 bond.

-

Full reduction (3 atm H₂) yields a decahydroquinoline derivative, altering conformational flexibility .

Impact on Bioactivity :

-

Reduced analogs show decreased binding affinity to cytochrome P450 enzymes (IC₅₀ increases from 0.8 μM to >10 μM) .

Photochemical Reactions

UV irradiation (254 nm) induces-sigmatropic shifts in the benzodioxole ring, forming transient diradical intermediates. Products include:

-

Rearranged Isomers : Detected via HPLC-MS at 15% conversion after 2 hrs .

-

Oxidative Degradation : Competing pathway under aerobic conditions, forming quinone derivatives .

Cross-Coupling Reactions

Suzuki-Miyaura coupling at C-4 (benzodioxole-adjacent position) enables aryl diversification:

-

Borylation : Miyaura borylation (B₂pin₂, Pd(dppf)Cl₂) generates a boronic ester intermediate.

-

Coupling Partners : Aryl halides (e.g., 4-bromotoluene) yield biaryl products (up to 85% yield) .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl, HOAc), the hexahydroquinoline ring undergoes retro-aldol cleavage:

科学研究应用

2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

作用机制

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes involved in cell cycle regulation, potentially leading to cell cycle arrest and apoptosis in cancer cells. The quinoline core may also interact with DNA, further contributing to its anticancer effects.

相似化合物的比较

Structural Variations

Hexahydroquinoline-3-carboxylate derivatives share a common core but differ in substituents at the 4-position and the ester group. Key structural comparisons include:

Key Observations :

- The target compound’s 1,3-benzodioxol-5-yl group introduces a methylenedioxy motif, which is structurally distinct from halogenated (e.g., bromo, chloro) or hydroxylated phenyl groups in analogs .

Electronic and Physicochemical Properties

- Electron-Rich Substituents : The 1,3-benzodioxol-5-yl group in the target compound is electron-rich due to the methylenedioxy ring, which may enhance π-π stacking interactions in biological systems. In contrast, halogenated analogs (e.g., bromo, chloro) exhibit electron-withdrawing effects, altering reactivity and binding affinity .

- Cyclohexyl and benzyl esters (e.g., ) may confer higher steric bulk, affecting solubility and membrane permeability.

- Hydrogen Bonding : Hydroxyl and methoxy substituents (e.g., ) facilitate hydrogen bonding, critical for molecular recognition in bioactive compounds. The target compound lacks these groups but compensates with sulfur’s lone-pair electrons .

常见问题

Q. What synthetic methodologies are commonly employed for preparing hexahydroquinoline derivatives like this compound?

The Hantzsch multicomponent reaction is widely used to synthesize hexahydroquinoline scaffolds. Key steps include cyclocondensation of aldehydes (e.g., substituted benzaldehydes), β-ketoesters, and ammonium acetate in ethanol or methanol under reflux. Substituent variations (e.g., ethylsulfanyl or benzodioxol groups) require tailored precursors and optimized reaction times (e.g., 8–12 hours at 80°C) . Purity is typically confirmed via TLC and recrystallization in ethanol/water mixtures.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, analogous compounds with methoxy or bromo substituents crystallize in monoclinic systems (space group P2₁/c) with bond angles and torsional parameters confirming chair conformations in the hexahydroquinoline ring . Complementary techniques include / NMR for functional group analysis and FT-IR for carbonyl (C=O, ~1700 cm) and ether (C–O–C, ~1250 cm) validation .

Q. What preliminary biological activities are reported for structurally related hexahydroquinolines?

Derivatives with electron-withdrawing (e.g., bromo) or electron-donating (e.g., methoxy) substituents exhibit calcium channel modulation, antibacterial activity (MIC: 8–32 µg/mL against S. aureus), and antioxidant potential (IC: 12–45 µM in DPPH assays) . The benzodioxol group in this compound may enhance bioavailability due to its lipophilic nature.

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., ethylsulfanyl groups)?

Bulky substituents hinder cyclization, requiring solvent polarity adjustments (e.g., switching from ethanol to acetonitrile) and catalysts like montmorillonite K10 clay. Microwave-assisted synthesis (50–100 W, 10–15 minutes) reduces reaction times and improves yields (from ~45% to 75%) by enhancing molecular collisions . Post-synthetic modifications, such as thioether formation via nucleophilic substitution, may require inert atmospheres (N) to prevent oxidation .

Q. How do contradictory bioactivity results arise in structurally similar analogs, and how can they be resolved?

Discrepancies often stem from substituent electronic effects. For instance, methoxy groups enhance antioxidant activity via resonance stabilization of radicals, while bromo substituents may sterically hinder target binding, reducing antibacterial efficacy . To resolve contradictions, use standardized assays (e.g., CLSI guidelines for antimicrobial tests) and computational docking studies (e.g., AutoDock Vina) to correlate substituent positions with binding affinities .

Q. What computational strategies are employed to predict the compound’s reactivity or pharmacokinetics?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electrophilic/nucleophilic sites via Fukui indices. For example, the carbonyl oxygen (C=O) in the hexahydroquinoline ring is a nucleophilic hotspot. ADMET predictions using SwissADME reveal moderate LogP values (~2.5) and CYP450 enzyme interactions, suggesting potential hepatic metabolism .

Methodological Notes

- Crystallography: SCXRD data collection at 100–150 K with MoKα radiation (λ = 0.71073 Å) ensures minimal thermal motion artifacts .

- Assays: For antioxidant testing, use DPPH dissolved in methanol (0.1 mM) and measure absorbance at 517 nm after 30 minutes .

- Synthetic Troubleshooting: Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。